

Spectroscopic Profile of 2-(Pyrrolidin-1-yl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)acetic acid

Cat. No.: B1297299

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Pyrrolidin-1-yl)acetic acid** (CAS No: 37386-15-5), a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of **2-(Pyrrolidin-1-yl)acetic acid** can be ascertained through a combination of spectroscopic techniques. The key data points are summarized below.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₆ H ₁₁ NO ₂
Molecular Weight	129.16 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Observed Ion	[M+H] ⁺
Calculated Mass	129.1
Measured Mass	130.1

Note: The measured mass reflects the protonated molecule.

Due to the limited availability of public domain experimental spectra, typical and predicted data for NMR and IR are presented.

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4	s	2H	-CH ₂ - (acetic acid moiety)
~2.7	t	4H	-N-CH ₂ - (pyrrolidine ring)
~1.8	m	4H	-CH ₂ -CH ₂ - (pyrrolidine ring)
~11-13	br s	1H	-COOH

Solvent: CDCl₃ or D₂O. Chemical shifts are approximate and can vary based on experimental conditions.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~175	C=O (carboxylic acid)
~60	-CH ₂ - (acetic acid moiety)
~54	-N-CH ₂ - (pyrrolidine ring)
~24	-CH ₂ -CH ₂ - (pyrrolidine ring)

Solvent: CDCl₃ or D₂O. Chemical shifts are approximate and can vary based on experimental conditions.

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Description of Vibration
2500-3300	O-H stretch (broad, characteristic of carboxylic acid)
2960-2850	C-H stretch (aliphatic)
~1710	C=O stretch (carboxylic acid dimer)
~1640	O-H bend (in-plane)
~1400	C-H bend
~1250	C-O stretch
~920	O-H bend (out-of-plane, broad)

Sample phase: KBr pellet or ATR.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Synthesis of 2-(Pyrrolidin-1-yl)acetic acid

A common synthetic route involves the reaction of pyrrolidine with a haloacetic acid derivative, followed by hydrolysis. A typical procedure is as follows:

- **Reaction:** Ethyl bromoacetate is added dropwise to a solution of pyrrolidine in a suitable solvent (e.g., ethanol) at room temperature. The reaction mixture is stirred for several hours.
- **Hydrolysis:** The resulting ethyl 2-(pyrrolidin-1-yl)acetate is then hydrolyzed using a strong acid, such as 8N HCl, by heating the mixture at 95°C for 16 hours.
- **Work-up:** Upon completion, the reaction mixture is concentrated. The product is then extracted and the solvent is removed by distillation to yield **2-(pyrrolidin-1-yl)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **2-(pyrrolidin-1-yl)acetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , methanol- d_4 , or deuterium oxide).
- **Data Acquisition:** Standard pulse programs are used for both ^1H and ^{13}C acquisitions. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum.
- **Referencing:** Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

- **Sample Preparation (ATR):** A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
- **Data Acquisition:** The spectrum is acquired over a range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

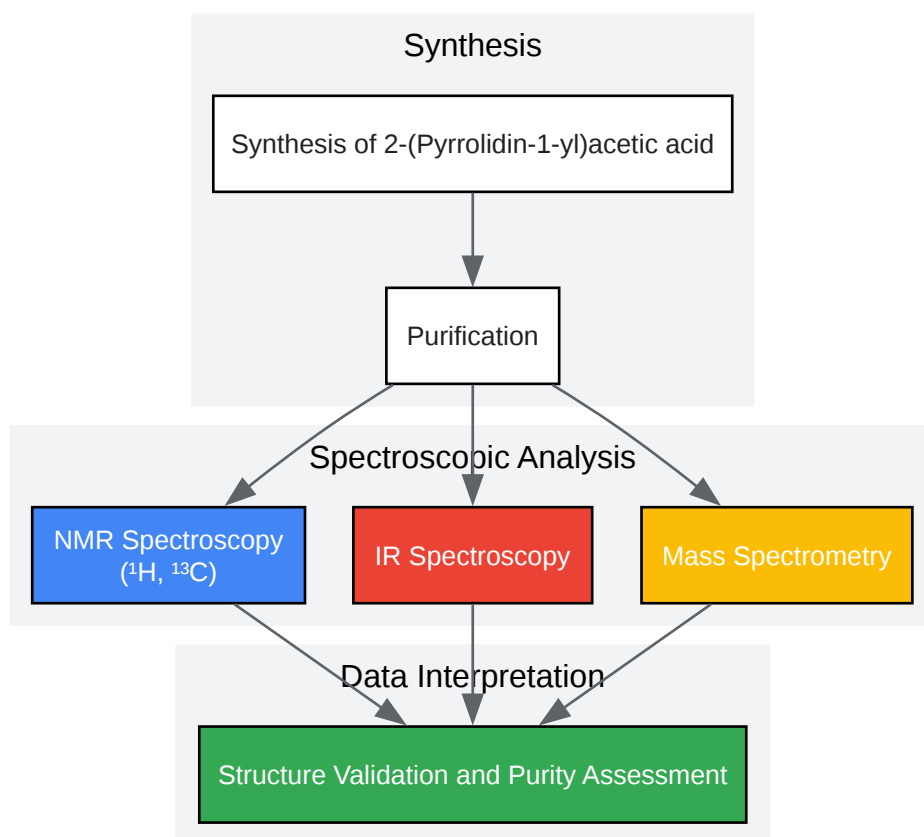
Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, with a small amount of formic acid to promote protonation.
- **Infusion:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- **Data Acquisition:** The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[M+H]^+$.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **2-(Pyrrolidin-1-yl)acetic acid** is illustrated below.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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